molecular formula C19H36O3 B1237695 10-Oxo-nonadecanoic acid

10-Oxo-nonadecanoic acid

Cat. No. B1237695
M. Wt: 312.5 g/mol
InChI Key: PEBIXVCZWGYSTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-oxo-nonadecanoic acid is a long-chain fatty acid.

Scientific Research Applications

  • Immunomodulatory Activity : A study by Bergamo et al. (2014) explored the immunomodulatory and antioxidant activities of gut microbial metabolites, including 10-oxo-cis12-octadecenoic acid. This fatty acid derivative was found to reduce pro-inflammatory molecule release and improve antioxidant defenses, suggesting potential applications in immunomodulation and anti-inflammatory therapies (Bergamo et al., 2014).

  • Plant Biology : Rakwal et al. (2002) investigated octadecanoid pathway components, including 12-oxo-phytodieonic acid (OPDA), in rice seedling leaves. Their findings on the transient "burst" of OPDA and jasmonic acid upon wounding provide insights into plant self-defense mechanisms and stress responses (Rakwal et al., 2002).

  • Surface Chemistry : Research by Kunze et al. (2012) on the adsorption of nonadecanoic acid on TiO2 surfaces highlights its relevance in surface chemistry. They found that nonadecanoic acid forms disordered sub-monolayer surface coverage on TiO2, impacting material surface interactions (Kunze et al., 2012).

  • Bio-Based Materials : Salih et al. (2012) explored the use of oleic acid-based triester derivatives, including butyl 9-(decanoyloxy)-10-(behenoxy)octadecanoate, for biolubricant basestocks. This application of fatty acid derivatives in environmentally friendly materials signifies their potential in sustainable industrial applications (Salih et al., 2012).

  • Lipid Metabolism and Inflammation : A study by Contreras et al. (2019) on the role of oxidized linoleic acid metabolites in adipose tissue inflammation in dairy cows links compounds like 10-oxo-octadecadienoic acid to inflammatory responses, which can influence our understanding of metabolic diseases (Contreras et al., 2019).

properties

Molecular Formula

C19H36O3

Molecular Weight

312.5 g/mol

IUPAC Name

10-oxononadecanoic acid

InChI

InChI=1S/C19H36O3/c1-2-3-4-5-6-9-12-15-18(20)16-13-10-7-8-11-14-17-19(21)22/h2-17H2,1H3,(H,21,22)

InChI Key

PEBIXVCZWGYSTN-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)CCCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCCC(=O)CCCCCCCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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